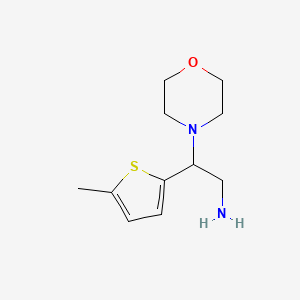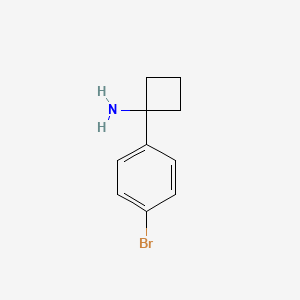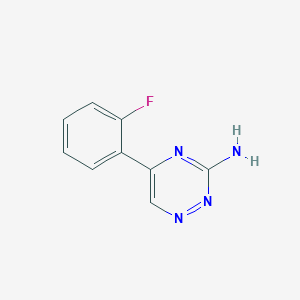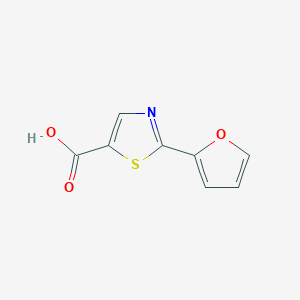![molecular formula C14H15BO3 B1521694 [3-(2-Phenylethoxy)phenyl]boronic acid CAS No. 1029439-94-8](/img/structure/B1521694.png)
[3-(2-Phenylethoxy)phenyl]boronic acid
概要
説明
“[3-(2-Phenylethoxy)phenyl]boronic acid” is a boronic acid derivative with the CAS Number: 1029439-94-8 . It has a molecular weight of 242.08 and is typically in powder form . The IUPAC name for this compound is 3-(2-phenylethoxy)phenylboronic acid .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including “this compound”, is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H15BO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11,16-17H,9-10H2 . The InChI key is ZAAIGKIEQCTAJN-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .科学的研究の応用
Optical Modulation Applications
- Optical Modulation in Carbon Nanotubes : Phenyl boronic acids, including structures similar to [3-(2-Phenylethoxy)phenyl]boronic acid, have been used to modulate the optical properties of single-walled carbon nanotubes. This research explored different phenyl boronic acids and demonstrated their effects on the photoluminescence quantum yield of the nanotubes (Mu et al., 2012).
Theranostic Nanoparticles for Cancer Therapy
- Enhanced Tumor Targeting and Penetration : Phenylboronic acid-functionalized nanoparticles have been developed for improved targeting and penetration of tumors. This research highlights the potential of these compounds in enhancing the efficacy of cancer therapies (Lee et al., 2015).
Polymer Synthesis
- Polymerisation of Phenylboronic Acids : Phenylboronic acids are important for creating functional polymers. A study presented a method for the synthesis of methacrylamido phenylboronic acids, useful in the development of polymers (D'Hooge et al., 2008).
Chemical Reactivity and Kinetics
- Kinetic Reactivity Studies : The reactivity of phenylboronic acids with various compounds, including diols, has been studied to understand their chemical behavior and potential applications in synthesis and catalysis (Watanabe et al., 2013).
Binding and Sensing Applications
- Carbohydrate Binding and Sensing : The ability of phenylboronic acids to bind with carbohydrates has been explored for potential applications in biosensing and diagnostic tools (Otsuka et al., 2003).
Antibacterial Properties
- Antibacterial Activity : Research has been conducted on the antibacterial properties of phenylboronic acids, suggesting potential applications in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2021).
Catalysis
- Nickel-Catalyzed Decarboxylative Borylation : Boronic acids are used in catalytic processes like decarboxylative borylation, important in drug discovery and material science (Li et al., 2017).
Electrolyte Additives
- Role in Electrolyte Solutions : Phenylboronic acids have been studied as additives in electrolyte solutions, showing potential for application in battery technology (Ramaite et al., 2017).
Responsive Polymers
- Development of Responsive Polymers : Boronic acid-functionalized polymers have been created for responsive materials, particularly in drug delivery and sensor materials (Vancoillie et al., 2016).
作用機序
Target of Action
The primary target of [3-(2-Phenylethoxy)phenyl]boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical reagents . For example, the Suzuki-Miyaura coupling reaction requires a metal catalyst, typically palladium . The reaction conditions are generally mild, suggesting that the compound is stable under a variety of environmental conditions .
Safety and Hazards
将来の方向性
Boronic acids, including “[3-(2-Phenylethoxy)phenyl]boronic acid”, have been increasingly utilized in diverse areas of research . They have been used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows for their use in these various applications .
生化学分析
Biochemical Properties
[3-(2-Phenylethoxy)phenyl]boronic acid plays a crucial role in biochemical reactions, particularly in the formation of boronate esters with diols and other hydroxyl-containing compounds. This interaction is essential in the study of enzyme mechanisms and the development of enzyme inhibitors. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with their active sites. This interaction can inhibit enzyme activity, providing insights into enzyme function and potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression. This inhibition can affect cell cycle progression, apoptosis, and other critical cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. This interaction can inhibit or activate enzymes, depending on the specific target. For example, the compound can inhibit proteasome activity by binding to the catalytic threonine residue in the proteasome’s active site. This inhibition prevents the degradation of ubiquitinated proteins, leading to changes in cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to hydrolysis and other degradation processes. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of proteasome activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolite concentrations and overall metabolic activity. These interactions provide valuable insights into the regulation of metabolic processes and potential therapeutic targets .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, influencing cellular processes and therapeutic outcomes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications. This localization can enhance its interaction with specific biomolecules and modulate its effects on cellular function .
特性
IUPAC Name |
[3-(2-phenylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11,16-17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAIGKIEQCTAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029439-94-8 | |
| Record name | [3-(2-phenylethoxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)
![3-[(Octyloxy)methyl]aniline](/img/structure/B1521615.png)
![7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521617.png)
![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)


amine](/img/structure/B1521622.png)
![5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1521624.png)
![[1-(4-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521625.png)
![{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521626.png)
![2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one](/img/structure/B1521627.png)



